molecular formula C25H29N7O4S B605792 (2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide CAS No. 2049980-18-7

(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide

Cat. No.: B605792
CAS No.: 2049980-18-7
M. Wt: 523.6 g/mol
InChI Key: DOMQFIFVDIAOOT-ROUUACIJSA-N
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Description

Azelaprag is an apelin receptor agonist drug candidate.

Biological Activity

The compound (2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of the compound is characterized by a triazole ring and multiple aromatic substituents that contribute to its biological properties. The molecular formula is C₁₈H₃₁N₅O₃S.

The biological activity of this compound primarily involves its interaction with specific protein targets in cellular pathways. Research indicates that triazole derivatives can inhibit various enzymes and receptors, leading to significant pharmacological effects.

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .
  • Antiviral Activity : Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to this one have been tested against viral replication in cell cultures, demonstrating significant inhibition rates against various viruses .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target Effect Reference
AntiproliferativeDihydrofolate Reductase (DHFR)IC50 = 0.5 μM
AntiviralViral Replication91% inhibition at 50 μM
Kinase InhibitionVarious KinasesSelective inhibition
CytotoxicityCancer Cell LinesCC50 = 600 μM

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related triazole derivative in human melanoma cells. The compound demonstrated significant cytotoxicity and induced apoptosis through the activation of caspase pathways. The results indicated that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antiviral Properties

In another study focused on antiviral activity, the compound was evaluated against herpes simplex virus (HSV). It exhibited a strong inhibitory effect on viral replication in Vero cells with low cytotoxicity levels, suggesting its potential as an antiviral therapeutic agent .

Properties

CAS No.

2049980-18-7

Molecular Formula

C25H29N7O4S

Molecular Weight

523.6 g/mol

IUPAC Name

(2S,3R)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide

InChI

InChI=1S/C25H29N7O4S/c1-15-10-19(14-26-11-15)24-29-30-25(32(24)22-20(35-5)8-7-9-21(22)36-6)31-37(33,34)18(4)17(3)23-27-12-16(2)13-28-23/h7-14,17-18H,1-6H3,(H,30,31)/t17-,18-/m0/s1

InChI Key

DOMQFIFVDIAOOT-ROUUACIJSA-N

SMILES

CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C)C4=NC=C(C=N4)C

Isomeric SMILES

CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)[C@@H](C)[C@H](C)C4=NC=C(C=N4)C

Canonical SMILES

CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C)C4=NC=C(C=N4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azelaprag; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide
Reactant of Route 2
(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide
Reactant of Route 3
(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide
Reactant of Route 5
(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide
Reactant of Route 6
(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide

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